molecular formula C10H5BrF3N B1382273 7-Bromo-3-(trifluoromethyl)quinoline CAS No. 1246549-93-8

7-Bromo-3-(trifluoromethyl)quinoline

Cat. No.: B1382273
CAS No.: 1246549-93-8
M. Wt: 276.05 g/mol
InChI Key: ICGBGNJCQUURAB-UHFFFAOYSA-N
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Description

7-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H . This indicates the presence of bromine, fluorine, and nitrogen atoms in the quinoline ring structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.053 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 301.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

  • Structural Elaboration of Quinolinones : Research has demonstrated the possibility of converting 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones into 4-bromo-2-(trifluoromethyl)quinolines, which are precursors for generating 2-trifluoromethyl-4-quinolyllithiums. These intermediates can be further transformed for electrophilic substitution, highlighting the compound's versatility in organic synthesis (Marull & Schlosser, 2003).

  • Synthesis of Quinoline Derivatives : A study explored the conversion of 2-bromo-4-(trifluoromethyl)quinolines into various derivatives, including 4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids. This process underscores the compound's role in the synthesis of diverse quinoline-based structures (Lefebvre, Marull, & Schlosser, 2003).

  • Photophysics and Biomolecular Binding : A study reported the successful synthesis of new quinoline derivatives via Buchwald–Hartwig amination. These derivatives exhibited significant interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating their applicability in photophysical studies and DNA binding properties (Bonacorso et al., 2018).

  • Antimicrobial Studies : Some 7-(trifluoromethyl)-4-hydroxy substituted quinoline derivatives have shown significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of antituberculosis agents (Garudachari et al., 2014).

  • Golgi-Localized Probes : Quinoline derivatives containing amino and trifluoromethyl groups have been used for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This application in bioimaging demonstrates the compound's utility in cellular and molecular biology (Chen et al., 2019).

  • Cascade Cyclization for Synthesis : Research has shown the synthesis of difficult-to-access 4-bromo quinolines using TMSBr as an acid-promoter, underscoring the method's efficiency in producing functionalized compounds with diverse molecular structures (Jin et al., 2019).

  • Diuretic Activity Study : A study on the diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides revealed a substantial increase in diuretic activity compared to non-brominated analogs, pointing towards potential pharmacological applications (Ukrainets, Golik, & Chernenok, 2013).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Fluorinated quinolines, including 7-Bromo-3-(trifluoromethyl)quinoline, continue to be a subject of research due to their potential applications in medicine and other fields . Future research may focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their practical applications .

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBGNJCQUURAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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